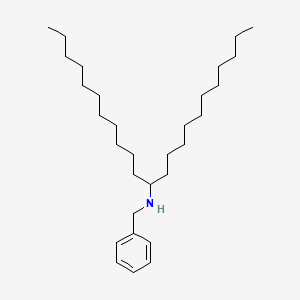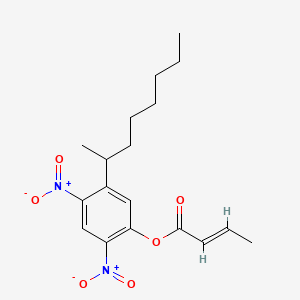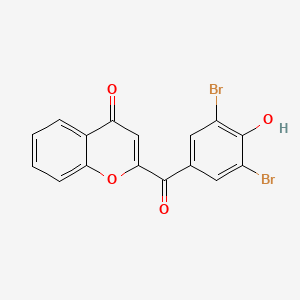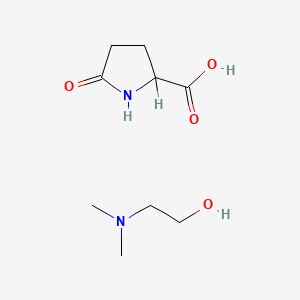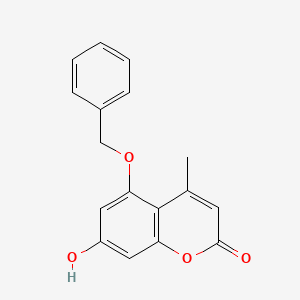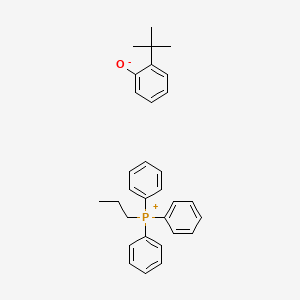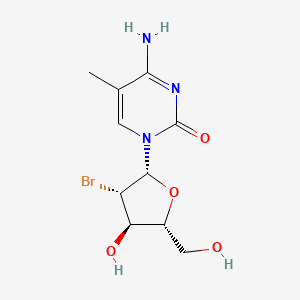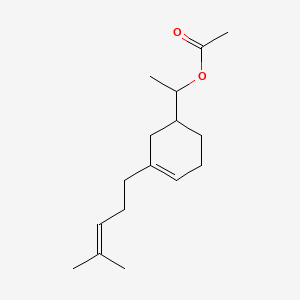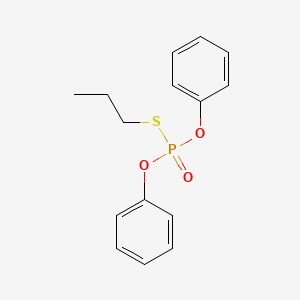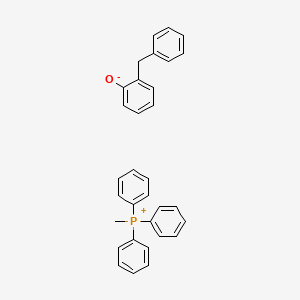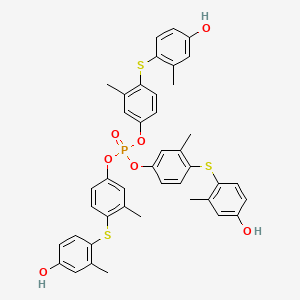
N-(4-(Dimethylamino)benzylidene)-4-(1H-inden-1-ylidenemethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(Dimethylamino)benzylidene)-4-(1H-inden-1-ylidenemethyl)aniline is an organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a dimethylamino group and an indene moiety, which may impart unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Dimethylamino)benzylidene)-4-(1H-inden-1-ylidenemethyl)aniline can be achieved through a condensation reaction between 4-(dimethylamino)benzaldehyde and 4-(1H-inden-1-ylidenemethyl)aniline. The reaction typically occurs in the presence of an acid or base catalyst under reflux conditions. Solvents such as ethanol or methanol are commonly used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve similar condensation reactions with optimized conditions for yield and purity. Industrial processes may also incorporate continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(Dimethylamino)benzylidene)-4-(1H-inden-1-ylidenemethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogens, acids, or bases can be used to facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives such as quinones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action for N-(4-(Dimethylamino)benzylidene)-4-(1H-inden-1-ylidenemethyl)aniline would depend on its specific application. For example, as a fluorescent probe, it may interact with specific biomolecules, altering its fluorescence properties. In catalysis, it may coordinate with metal ions to form active catalytic complexes.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(Dimethylamino)benzylidene)aniline: Lacks the indene moiety.
N-(4-(Methoxybenzylidene)-4-(1H-inden-1-ylidenemethyl)aniline: Contains a methoxy group instead of a dimethylamino group.
Uniqueness
N-(4-(Dimethylamino)benzylidene)-4-(1H-inden-1-ylidenemethyl)aniline is unique due to the presence of both the dimethylamino group and the indene moiety, which may impart distinct electronic and steric properties, influencing its reactivity and applications.
Propiedades
Número CAS |
30117-74-9 |
|---|---|
Fórmula molecular |
C25H22N2 |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
4-[[4-[(E)-inden-1-ylidenemethyl]phenyl]iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C25H22N2/c1-27(2)24-15-9-20(10-16-24)18-26-23-13-7-19(8-14-23)17-22-12-11-21-5-3-4-6-25(21)22/h3-18H,1-2H3/b22-17+,26-18? |
Clave InChI |
NQHDJIZJAGLCSP-KRAQYGMISA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)/C=C/3\C=CC4=CC=CC=C43 |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C=C3C=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


